Methyl 3,5-dimethylisoxazole-4-carboxylate
Overview
Description
Methyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its methyl groups at positions 3 and 5 and a carboxylate group at position 4 on the isoxazole ring .
Mechanism of Action
Target of Action
Methyl 3,5-dimethylisoxazole-4-carboxylate primarily targets BRD4 , a protein that plays a crucial role in cancer therapy . This compound has been shown to exhibit potent inhibitory effects on BRD4 .
Mode of Action
The compound interacts with BRD4, resulting in significant inhibitory activity. Notably, a derivative of this compound, DDT26, demonstrated the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimics the PAPR1 substrate, leading to a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The interaction of this compound with BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The compound’s action results in significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dimethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often involve refluxing methanolic solutions with catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using metal catalysts. The use of microwave-assisted green synthetic pathways has also been explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The methyl groups and carboxylate group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 3,5-dimethylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3,5-dimethylisoxazole-4-carboxylate include:
- Methyl 5-phenylisoxazole-3-carboxylate
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPFFYLZRYZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473030 | |
Record name | Methyl 3,5-dimethylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56328-87-1 | |
Record name | Methyl 3,5-dimethylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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